

Spectroscopic Analysis of Jasmine Lactone-d2: A Technical Guide

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Compound of Interest

Compound Name: *Jasmine lactone-d2*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Jasmine lactone, with a specific focus on its deuterated analogue, **Jasmine lactone-d2**. Due to the current absence of publicly available experimental spectroscopic data for **Jasmine lactone-d2**, this document presents the known data for the non-deuterated parent compound as a foundational reference. Furthermore, it outlines the theoretical implications of deuterium labeling on the corresponding spectra and furnishes detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. A generalized workflow for the synthesis and subsequent spectroscopic analysis of deuterated isotopologues is also provided. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of isotopically labeled compounds in drug development and metabolic studies.

Introduction

Jasmine lactone, a naturally occurring aroma compound found in jasmine oil and various fruits, is a significant molecule in the fragrance and flavor industries.[1] Its deuterated isotopologue,

Jasmine lactone-d2, is of particular interest for use as an internal standard in quantitative mass spectrometry-based assays, such as stable isotope dilution analysis, which is crucial for pharmacokinetic and metabolic studies in drug development.[2] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.[3]

This document compiles the available spectroscopic data for Jasmine lactone and provides a predictive analysis for **Jasmine lactone-d2**, alongside standardized protocols for its empirical characterization.

Spectroscopic Data

Currently, experimental spectroscopic data for **Jasmine lactone-d2** is not available in the public domain. However, the data for the non-deuterated parent compound, Jasmine lactone ((Z)-6-(pent-2-en-1-yl)tetrahydro-2H-pyran-2-one), is well-documented and serves as an essential reference.

Predicted Spectroscopic Changes for Jasmine Lactone-d2

The introduction of two deuterium atoms into the Jasmine lactone structure would induce predictable changes in its spectra:

- ^1H NMR: The proton signal corresponding to the deuterated position would disappear or be significantly attenuated. If the deuterium is vicinal to other protons, the coupling patterns of those adjacent protons would be altered.
- ^{13}C NMR: The carbon signal at the site of deuteration would exhibit a characteristic triplet multiplicity due to C-D coupling and would be shifted slightly upfield.
- IR Spectroscopy: The C-H stretching vibrations (typically $2850\text{-}3000\text{ cm}^{-1}$) would be replaced by C-D stretching vibrations at a lower frequency (approximately $2100\text{-}2200\text{ cm}^{-1}$) due to the heavier mass of deuterium.
- Mass Spectrometry: The molecular ion peak (M^+) and any fragments containing the deuterium labels would be shifted by $+2\text{ m/z}$ units compared to the non-deuterated compound.

Spectroscopic Data of Jasmine Lactone (Non-deuterated)

The following tables summarize the available spectroscopic data for the non-deuterated Jasmine lactone.

Table 1: Mass Spectrometry Data for Jasmine Lactone[4]

| Parameter | Value |
|--|--|
| Molecular Formula | C ₁₀ H ₁₆ O ₂ |
| Molecular Weight | 168.23 g/mol |
| GC-MS Data | |
| Top Peak (m/z) | 99 |
| Second Highest (m/z) | 71 |
| Third Highest (m/z) | 55 |
| MS/MS Data | |
| Precursor Ion [M+H] ⁺ (m/z) | 169.1223 |
| Top Fragment (m/z) | 151 |
| Second Highest Fragment (m/z) | 112.9 |
| Third Highest Fragment (m/z) | 133 |

Table 2: Gas Chromatography Data for Jasmine Lactone[5]

| Parameter | Value |
|-----------------|-----------|
| Column Type | Capillary |
| Active Phase | DB-Wax |
| Retention Index | 2156 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Jasmine lactone-d₂**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and the position of deuterium labeling.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.
- Standard 5 mm NMR tubes.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Jasmine lactone-d₂** in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to an NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 (adjust for optimal signal-to-noise).
- Relaxation Delay (d1): 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more (adjust for optimal signal-to-noise).
- Relaxation Delay (d1): 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and confirm the presence of C-D bonds.

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
- Place a small drop of neat **Jasmine lactone-d2** liquid onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the incorporation of two deuterium atoms.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

GC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of **Jasmine lactone-d2** (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 m/z.
 - Source Temperature: 230 °C.

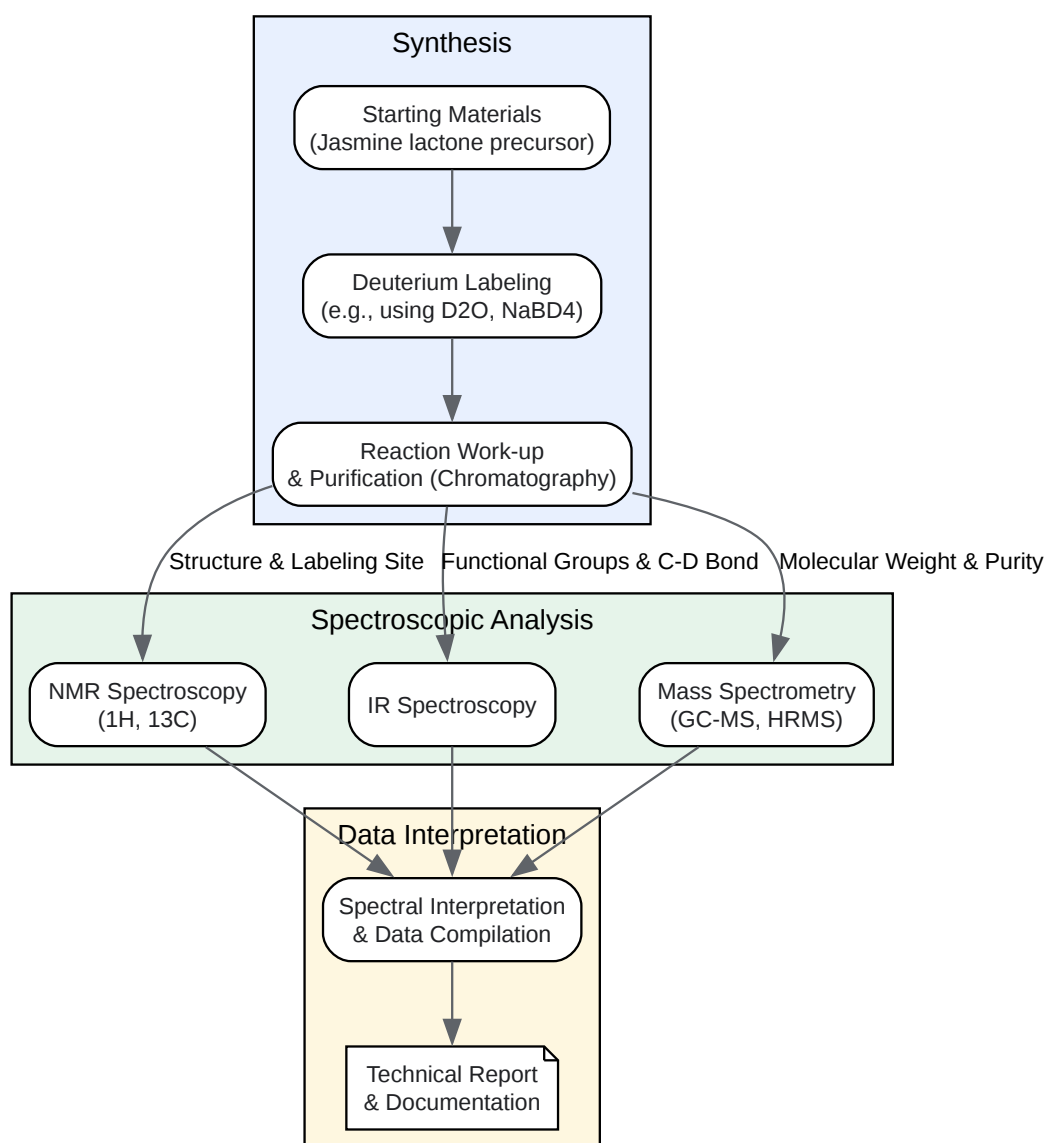
High-Resolution MS (HRMS) Analysis:

- Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent for direct infusion or LC-MS.
- Data Acquisition: Acquire data in positive ion mode to observe the $[M+H]^+$ or $[M+Na]^+$ adducts and determine the accurate mass.

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a deuterated compound like **Jasmine lactone-d2**.

Workflow for Synthesis and Spectroscopic Analysis of Jasmine lactone-d2



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Caption: Synthesis and Analysis Workflow.

Conclusion

While direct experimental data for **Jasmine lactone-d2** remains to be published, this guide provides a solid foundation for its spectroscopic characterization. By utilizing the data of the non-deuterated analogue as a reference and applying the detailed experimental protocols provided, researchers can confidently undertake the synthesis and analysis of this and other deuterated lactones. The successful characterization of **Jasmine lactone-d2** will be invaluable for its application in advanced analytical studies within the fields of drug metabolism and pharmacokinetics.

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